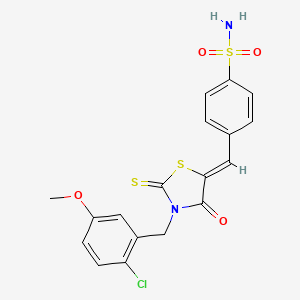
Oxytocin, asp(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, asp(5)- is a modified form of the peptide hormone oxytocin, which is known for its role in social bonding, childbirth, and lactation. This compound is a nonapeptide, consisting of nine amino acids, and is synthesized in the hypothalamus and released by the posterior pituitary gland. The modification at the fifth position of the peptide chain distinguishes oxytocin, asp(5)- from the native oxytocin, potentially altering its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, asp(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the fifth position requires the incorporation of aspartic acid at this site. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the crude peptide. The crude product is then purified using high-performance liquid chromatography (HPLC) to obtain the final compound .
Industrial Production Methods
Industrial production of oxytocin, asp(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin, asp(5)- can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.
Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize the disulfide bond.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Formation of oxidized oxytocin, asp(5)- with altered disulfide bonds.
Reduction: Formation of reduced oxytocin, asp(5)- with free thiol groups.
Substitution: Formation of oxytocin analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Oxytocin, asp(5)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.
Medicine: Explored for potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques .
Mécanisme D'action
Oxytocin, asp(5)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, the receptor activates intracellular signaling pathways involving phospholipase C, leading to the release of intracellular calcium and subsequent activation of downstream effectors. This results in physiological responses such as uterine contractions, milk ejection, and modulation of social behaviors .
Comparaison Avec Des Composés Similaires
Oxytocin, asp(5)- is similar to other oxytocin analogs and vasopressin, a related peptide hormone. the specific modification at the fifth position makes oxytocin, asp(5)- unique in its receptor binding affinity and biological activity. Similar compounds include:
Oxytocin: The native form of the peptide with a different amino acid sequence.
Vasopressin: A peptide hormone with similar structure but different physiological functions, primarily involved in water retention and blood pressure regulation.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting
Propriétés
Formule moléculaire |
C43H65N11O13S2 |
|---|---|
Poids moléculaire |
1008.2 g/mol |
Nom IUPAC |
2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1 |
Clé InChI |
BKQNCZBCEMVEEP-DSZYJQQASA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


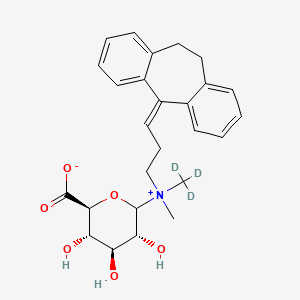
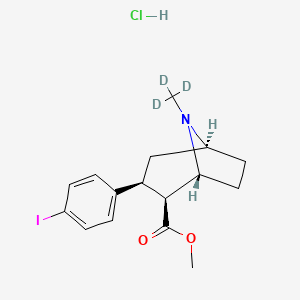


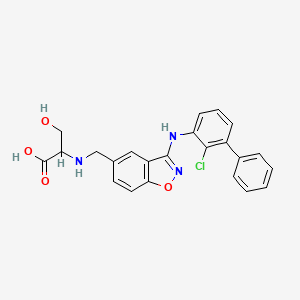


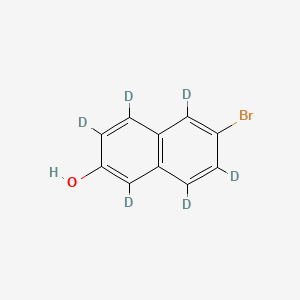
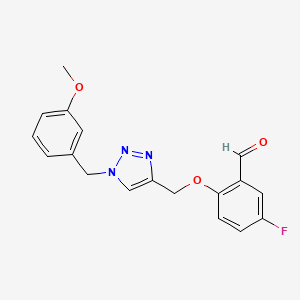
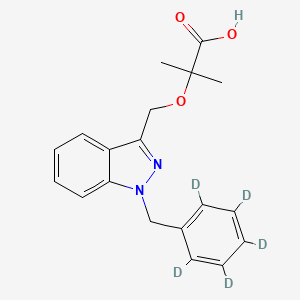
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
